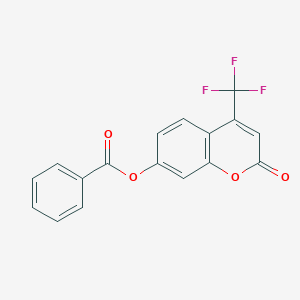![molecular formula C13H14N4OS B293392 6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293392.png)
6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer treatment, the compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease, it has been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole vary depending on the application. In cancer treatment, the compound has been shown to induce cell death and reduce tumor size. In Alzheimer's disease, it has been shown to improve cognitive function and reduce beta-amyloid protein levels. In agriculture, it has been shown to inhibit the growth of pests and weeds.
实验室实验的优点和局限性
The advantages of using 6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, selectivity, and versatility. The compound can be easily synthesized and modified to suit different applications. However, the limitations of using the compound include its potential toxicity and limited availability.
未来方向
There are several future directions for the research and development of 6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Exploration of new applications in medicine, agriculture, and material science.
3. Investigation of the compound's potential toxicity and safety profile.
4. Development of new analogs with improved properties and efficacy.
5. Investigation of the compound's mechanism of action at the molecular level.
6. Development of new delivery systems to improve bioavailability and pharmacokinetics.
Conclusion
6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a versatile chemical compound with potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action is being investigated in different contexts. While there are limitations to its use, the compound's potential benefits make it an exciting area of scientific research with many future directions to explore.
合成方法
The synthesis of 6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methoxybenzaldehyde, propylamine, and thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, the compound has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. In agriculture, it has been tested as a pesticide and herbicide, showing effective results against various pests and weeds. In material science, the compound has been used as a building block for the synthesis of novel materials with unique properties.
属性
分子式 |
C13H14N4OS |
|---|---|
分子量 |
274.34 g/mol |
IUPAC 名称 |
6-(2-methoxyphenyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4OS/c1-3-6-11-14-15-13-17(11)16-12(19-13)9-7-4-5-8-10(9)18-2/h4-5,7-8H,3,6H2,1-2H3 |
InChI 键 |
VVOJLYIZORSZMU-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=CC=C3OC |
规范 SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




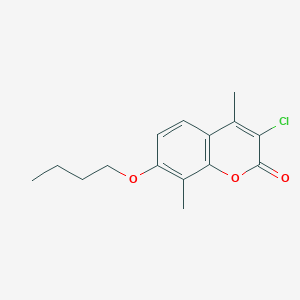
![2-(4-chlorobenzoyl)-3-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B293314.png)
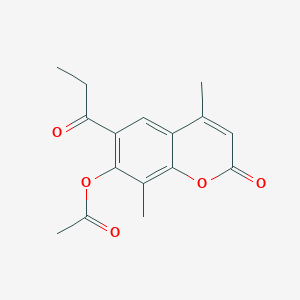
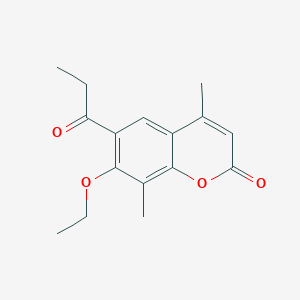
![2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate](/img/structure/B293322.png)
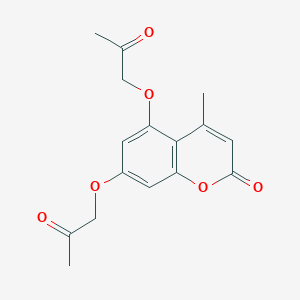
![7-[2-(hydroxyimino)-2-(4-methylphenyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B293324.png)
![7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B293325.png)
![6-[2-(hydroxyimino)-2-(4-methylphenyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293327.png)
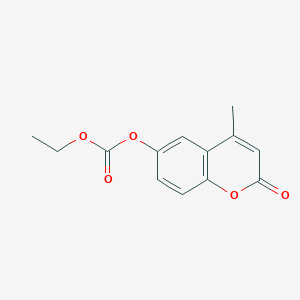
![3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293331.png)
![7-[(4-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B293333.png)
